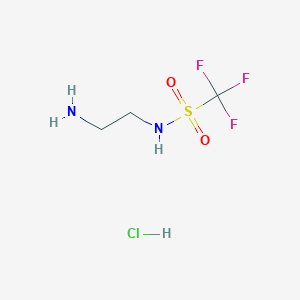

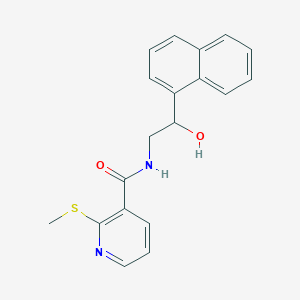

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(methylthio)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

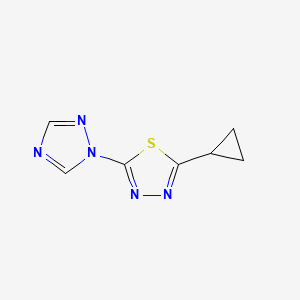

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(methylthio)nicotinamide, also known as HNEN, is a novel small molecule compound that has gained attention in recent years due to its potential therapeutic applications. HNEN is a nicotinamide derivative that has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties.

Aplicaciones Científicas De Investigación

Biomarkers for Investigating Tobacco and Cancer

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(methylthio)nicotinamide and related compounds have been studied for their role as biomarkers in investigating the impact of tobacco on cancer. These studies focus on the quantification of carcinogens and their metabolites in urine to provide insights into carcinogen exposure, metabolism, and potential cancer risk in individuals exposed to tobacco products. Specifically, research has demonstrated the utility of assays measuring metabolites derived from specific tobacco-related carcinogens, highlighting their importance in studies on environmental tobacco smoke exposure and the evaluation of new tobacco products for harm reduction (Hecht, 2002).

Role in NAD Metabolism and Epigenetic Regulation

The compound's relevance extends into the field of cellular metabolism and epigenetic regulation, where it is implicated in the activities involving nicotinamide adenine dinucleotide (NAD+) levels and methylation processes. Nicotinamide N-methyltransferase (NNMT), an enzyme associated with the metabolism of nicotinamide, plays a crucial role in this context. NNMT's activity influences cellular energy metabolism, epigenetic gene regulation, and has been linked to various diseases, including metabolic disorders and cancers. Studies have explored NNMT's potential as a biomarker for early and non-invasive detection of cancers, and as a target for therapeutic intervention (Campagna et al., 2021).

Environmental Implications and Biodegradation

Research has also delved into the environmental impact of naphthalene-based compounds, including their biodegradation by microbial species such as Pseudomonas putida. These studies are crucial for understanding the degradation pathways of polycyclic aromatic hydrocarbons (PAHs) like naphthalene, which are significant pollutants. Microbial biodegradation represents a major mechanism for the ecological recovery of PAH-contaminated sites, offering insights into the genetic regulation of naphthalene degradation and potential applications in environmental bioremediation (Song et al., 2018).

Contributions to Medicinal Chemistry

Compounds based on the naphthalene structure have shown extensive potential in medicinal applications, particularly as anticancer agents. The structural properties of naphthalimide derivatives, for example, allow for significant interactions with biological molecules, leading to their application in treating various diseases and as diagnostic agents. Research in this area aims to develop naphthalimide-based drugs with improved efficacy and reduced toxicity for use in cancer therapy and other medical conditions (Gong et al., 2016).

Propiedades

IUPAC Name |

N-(2-hydroxy-2-naphthalen-1-ylethyl)-2-methylsulfanylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c1-24-19-16(10-5-11-20-19)18(23)21-12-17(22)15-9-4-7-13-6-2-3-8-14(13)15/h2-11,17,22H,12H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUZBUINGNDHFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(methylthio)nicotinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2499760.png)

![5-Heptyl-2-[4-(4-nonylcyclohexyl)phenyl]pyridine](/img/structure/B2499761.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2499769.png)

![1-cyclopentyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2499770.png)

![2-[(1-benzylpiperidin-4-yl)amino]-N-(4-chlorophenyl)acetamide](/img/structure/B2499777.png)